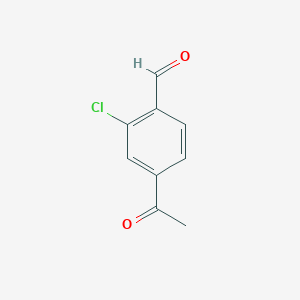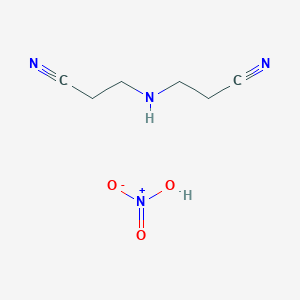
3-(2-Cyanoethylamino)propanenitrile;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Cyanoethylamino)propanenitrile: is an organic compound with the molecular formula C6H9N3 It is characterized by the presence of two nitrile groups and an amino group
Nitric acid: is a highly corrosive and toxic strong acid with the molecular formula HNO3 . It is widely used in the production of fertilizers, explosives, and in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Cyanoethylamino)propanenitrile: can be synthesized through a multi-step process involving the reaction of acrylonitrile with ethylenediamine . The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as ethanol or methanol . The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Cyanoethylamino)propanenitrile involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyanoethylamino)propanenitrile: undergoes various types of chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids using strong oxidizing agents such as or .
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as or in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as .
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
3-(2-Cyanoethylamino)propanenitrile: has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the preparation of polymers and resins with specific properties.
Biological Studies: It is used as a building block in the synthesis of biologically active molecules.
Nitric acid: is widely used in:
Chemistry: As a reagent in nitration reactions and in the preparation of nitro compounds.
Biology: For the digestion of biological samples in analytical procedures.
Medicine: In the production of pharmaceuticals and diagnostic reagents.
Industry: In the manufacture of fertilizers, explosives, and other chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Cyanoethylamino)propanenitrile involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in different reactions. In biological systems, it may interact with enzymes or receptors, leading to specific biological effects.
Nitric acid: exerts its effects through its strong oxidizing properties. It can donate a nitronium ion (NO2+) in nitration reactions, which is a key step in the formation of nitro compounds.
Comparison with Similar Compounds
3-(2-Cyanoethylamino)propanenitrile: can be compared with other nitrile-containing compounds such as:
Acrylonitrile: A simpler nitrile used in the production of plastics and synthetic rubber.
Adiponitrile: Used in the synthesis of nylon-6,6.
Benzonitrile: Used as a solvent and intermediate in organic synthesis.
Nitric acid: can be compared with other strong acids such as:
Sulfuric acid: Used in the production of fertilizers and chemicals.
Hydrochloric acid: Used in metal processing and as a laboratory reagent.
Phosphoric acid: Used in the production of fertilizers and food additives.
Each of these compounds has unique properties and applications, making them valuable in different contexts.
Properties
CAS No. |
10526-41-7 |
|---|---|
Molecular Formula |
C6H10N4O3 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
3-(2-cyanoethylamino)propanenitrile;nitric acid |
InChI |
InChI=1S/C6H9N3.HNO3/c7-3-1-5-9-6-2-4-8;2-1(3)4/h9H,1-2,5-6H2;(H,2,3,4) |
InChI Key |
KFHHVINMEMAKEZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCC#N)C#N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


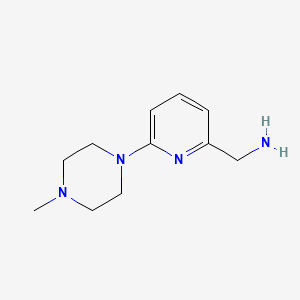

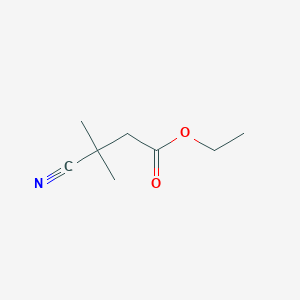
![2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid](/img/structure/B13985070.png)

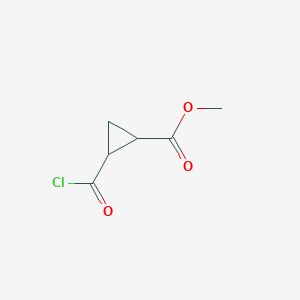

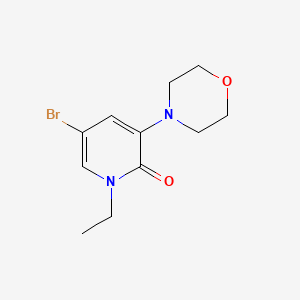



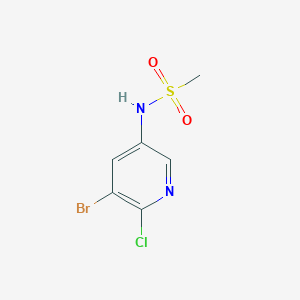
![Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate](/img/structure/B13985128.png)
